12-nitrododecanoic Acid

DNA biosensor surface immobilization optical fiber

12-Nitrododecanoic acid is a C12 saturated fatty acid bearing a terminal nitro group, with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol. It is structurally related to lauric acid (dodecanoic acid) but is differentiated by the electron‑withdrawing nitro substituent at the ω‑position.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 32571-74-7
Cat. No. B12002500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-nitrododecanoic Acid
CAS32571-74-7
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCC[N+](=O)[O-]
InChIInChI=1S/C12H23NO4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)
InChIKeyWBFNNQMHXFHGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Nitrododecanoic Acid (CAS 32571-74-7): Compound Identity and Procurement-Relevant Characteristics


12-Nitrododecanoic acid is a C12 saturated fatty acid bearing a terminal nitro group, with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol [1]. It is structurally related to lauric acid (dodecanoic acid) but is differentiated by the electron‑withdrawing nitro substituent at the ω‑position. This nitro group confers distinct physicochemical properties—including higher density (1.048 g/cm³) and a substantially elevated boiling point (398.7 °C at 760 mmHg) compared with unsubstituted lauric acid—and enables specific chemical transformations such as reduction to the primary amine or participation in Mannich‑type condensation reactions . These features position 12‑nitrododecanoic acid as a bifunctional building block for applications in biosensor linker chemistry, macrocycle synthesis, and surface modification that cannot be satisfied by simple fatty acids or nitroalkanes lacking a carboxylic acid handle.

Workflow
Bifunctional C12 building block
Selection
ω-Nitro acid for conjugation & reduction
Use Context
Linker chemistry, macrocycle synthesis, surface modification

12-Nitrododecanoic Acid: Why Simple Fatty Acids or Nitroalkanes Cannot Serve as Drop‑In Replacements


Generic substitution with non‑nitrated lauric acid or with a nitroalkane such as 1‑nitrododecane fails because 12‑nitrododecanoic acid uniquely combines a terminal carboxylic acid with a terminal nitro group on the same C12 backbone. The carboxylic acid enables covalent conjugation to surfaces or biomolecules via amide or ester bonds, while the nitro group provides a latent amine functionality upon reduction [1]. In DNA biosensor construction, the hydrophilic spacer arm (lacking both the nitro and the hydrophobic C12 chain) proved completely ineffective for oligonucleotide immobilization, whereas the 12‑nitrododecanoic acid‑derived hydrophobic spacer supported successful hybridization [2]. Similarly, in template‑directed macrocycle synthesis, the compound participates as a bifunctional carbon acid in Mannich condensations that are unattainable with mono‑functional analogs [3]. These orthogonal reactivities mean that exchanging 12‑nitrododecanoic acid for a simpler fatty acid or nitroalkane would destroy the specific architecture required for the target application.

12‑Nitrododecanoic acid
Lauric acid lacks nitro group; cannot undergo reduction to amine or participate in nitro‑activated condensations.
12‑Nitrododecanoic acid
1‑Nitrododecane lacks carboxylic acid; no direct conjugation to surfaces or biomolecules without prior modification.

12-Nitrododecanoic Acid: Head‑to‑Head Comparative Evidence Against Closest Analogs


DNA Biosensor Linker: 12‑Nitrododecanoic Acid‑Derived Hydrophobic Spacer Enables Successful ssDNA Hybridization Whereas Hydrophilic Spacer Fails

In a direct comparison of linker arms for covalent ssDNA immobilization on fused silica optical fibers, the hydrophobic spacer derived from 12‑nitrododecanoic acid (APTES → 12‑nitrododecanoic acid → reduction to amine) yielded successful oligonucleotide attachment and subsequent hybridization, as detected by ethidium bromide fluorescence in a total internal reflection fluorescence (TIRF) configuration. In contrast, fibers activated with a hydrophilic spacer (1,17‑diamino‑3,6,9,12,15‑pentaoxaheptadecane) showed no DNA immobilization, confirmed by ellipsometry, UV‑VIS spectroscopy, and hybridization experiments [1]. The clear binary outcome—hybridization signal present versus absent—demonstrates that the C12 hydrophobic chain carrying a terminal amine (after reduction) is essential for effective DNA probe presentation on silica surfaces.

DNA biosensor linker
Head‑to‑head
Hydrophobic spacer (from 12‑nitrododecanoic acid): ssDNA immobilized, hybridization detected.

Hydrophilic spacer: no immobilization, no hybridization signal.
C12 hydrophobic chain essential for DNA probe presentation on silica.
Data to verify; reported binary outcome.
DNA biosensor surface immobilization optical fiber

Physical Property Differentiation: Density and Boiling Point Versus Lauric Acid (Dodecanoic Acid)

12‑Nitrododecanoic acid exhibits a density of 1.048 g/cm³ and a boiling point of 398.7 °C at 760 mmHg , whereas unsubstituted lauric acid has a density of approximately 0.88 g/cm³ and a boiling point of 298–299 °C [1]. The 19% higher density and ~100 °C higher boiling point arise from the polar nitro group enhancing intermolecular interactions. These differences directly impact solvent partitioning, distillation conditions, and chromatographic retention, making 12‑nitrododecanoic acid readily separable from residual lauric acid starting material or co‑products.

Density & boiling point
Cross‑study comparable
Δ Density +0.168 g/cm³ (+19%) vs lauric acid
Δ Boiling point ~ +100 °C
Large physicochemical differences support identity confirmation and purification.
Source review; standard reference data.
physicochemical property purification formulation

Density Contrast with 1‑Nitrododecane: Carboxylic Acid Drives Higher Density and Enables Aqueous‑Phase Conjugation

1‑Nitrododecane, a C12 nitroalkane lacking a carboxylic acid, has a reported density of 0.899 g/cm³ , whereas 12‑nitrododecanoic acid has a density of 1.048 g/cm³ . The 0.149 g/cm³ difference reflects the contribution of the carboxylic acid group to intermolecular hydrogen bonding. More critically, the carboxylic acid of 12‑nitrododecanoic acid allows direct amide or ester bond formation with amine‑ or hydroxyl‑functionalized surfaces or biomolecules in aqueous or mixed organic‑aqueous media; 1‑nitrododecane cannot participate in such conjugation reactions without prior chemical modification.

Functionality vs 1‑nitrododecane
Cross‑study comparable
12‑Nitrododecanoic acid: density 1.048 g/cm³, carboxylic acid present.
1‑Nitrododecane: density 0.899 g/cm³, no carboxylic acid.
Carboxylic acid handle indispensable for bioconjugation; nitroalkane cannot substitute.
Supplier‑level data; confirm with in‑house QC.
bioconjugation aqueous solubility linker chemistry

Template Macrocycle Synthesis: 12‑Nitrododecanoic Acid Functions as a Bifunctional Carbon Acid in Mannich Condensation

In metal‑directed Mannich condensations of linear tetraamines with formaldehyde and various RCH₂NO₂ carbon acids, 12‑nitrododecanoic acid participated as a bifunctional substrate, contributing both the nitro‑activated methylene for cyclization and a pendant undecanoic acid chain for further functionalization. The reaction with (4,7‑diazadecane‑1,10‑diamine)copper(II) yielded a new pendant‑arm macrocycle; subsequent Zn/acid reduction afforded 1,4,8,12‑cyclopentadecane‑10‑amine‑10‑undecanoic acid as the hydrochloride salt [1]. Among the carbon acids tested (nitromethane, 3‑nitropropanoic acid, 1‑nitrododecane, tetrahydro‑2‑(2′‑nitroethoxy)‑2H‑pyran), only 12‑nitrododecanoic acid concurrently supplies a long‑chain carboxylic acid for post‑cyclization derivatization, highlighting its unique dual‑function role.

Macrocycle synthesis
Cross‑study comparable
12‑Nitrododecanoic acid yields pendant‑arm macrocycle with retained carboxylic acid.
Other nitro‑carbon acids (nitromethane, etc.) participate in cyclization but lack pendant functionality.
Unique dual‑function role: cyclization substrate plus remote carboxylic acid for derivatization.
Reported synthesis; validate in target macrocycle system.
macrocycle synthesis template reaction coordination chemistry

12-Nitrododecanoic Acid: Evidence‑Backed Application Scenarios for R&D Procurement


Optical Fiber DNA Biosensor Fabrication Requiring a Hydrophobic C12 Spacer Arm

Based on the direct evidence that only the 12‑nitrododecanoic acid‑derived hydrophobic spacer supports ssDNA immobilization and hybridization on silica optical fibers [1], researchers developing fiber‑optic DNA biosensors should procure 12‑nitrododecanoic acid as the essential linker precursor. The established protocol involves APTES derivatization, amide coupling with 12‑nitrododecanoic acid, nitro reduction to amine, and carbodiimide‑mediated DNA attachment. The documented failure of the hydrophilic spacer confirms that the C12 hydrophobic chain is not interchangeable.

Synthesis of Pendant‑Arm Macrocyclic Ligands via Metal‑Directed Mannich Condensation

For synthetic inorganic chemists constructing pendant‑arm tetraazamacrocycle ligands, 12‑nitrododecanoic acid serves as a bifunctional carbon acid that delivers both the nitro‑activated methylene for cyclization and a remote carboxylic acid for subsequent metal coordination or bioconjugation [2]. The Polyhedron study demonstrates that alternative nitro‑carbon acids (nitromethane, 3‑nitropropanoic acid) cannot provide the pendant functionality that is critical for designing functionalized macrocyclic metal complexes.

Surface Modification of Polymeric Fibers for Quantitative FTIR Spectroscopy

In quantitative diffuse transmittance FTIR spectroscopy of ultra‑high modulus polyethylene fabrics, 12‑nitrododecanoic acid was successfully employed as a coating material to investigate the concentration dependence of the Kubelka‑Munk‑type function F(T) over a 0–50 nm thickness range [3]. The compound's ability to form thin, uniform coatings on polymeric substrates, combined with its distinct IR signatures from the nitro and carboxylic acid groups, makes it a suitable calibration standard for surface‑sensitive spectroscopic techniques.

Precursor to 12‑Aminododecanoic Acid for Nylon‑12 and Specialty Polyamide Synthesis

The reduction of the terminal nitro group to a primary amine yields 12‑aminododecanoic acid (ω‑aminolauric acid), the monomer for Nylon‑12 [4]. While 12‑aminododecanoic acid can be obtained from other routes, the nitro‑acid precursor offers a path via selective reduction that may be advantageous when orthogonal protection of the carboxylic acid is required. The higher density (1.048 g/cm³) and boiling point (398.7 °C) of the nitro‑acid relative to lauric acid facilitate purification monitoring during the reduction step .

Application
Selection Property
Validation Focus
Optical fiber DNA biosensor fabrication
Hydrophobic C12 spacer arm precursor
ssDNA immobilization and hybridization efficiency on silica
Pendant‑arm macrocyclic ligand synthesis
Bifunctional carbon acid (nitro‑methylene + remote COOH)
Macrocycle formation and retention of pendant carboxylic acid
Surface modification of polymeric fibers for FTIR
Uniform thin‑film coating capability
Coating homogeneity and quantitative FTIR response
Precursor to 12‑aminododecanoic acid for polyamide synthesis
Nitro group reducible to primary amine
Reduction selectivity and monomer purity for polymerization
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